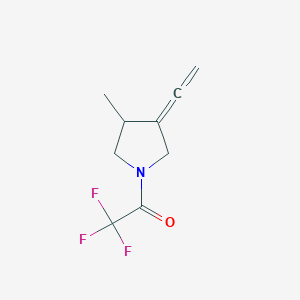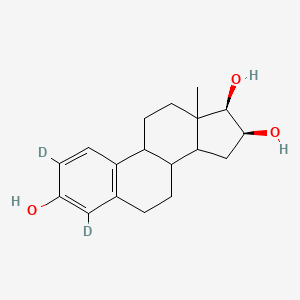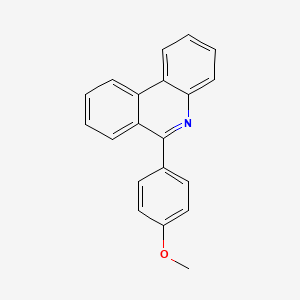
5,6-difluoro-3-iodo-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Difluoro-3-iodo-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of fluorine and iodine atoms on the indole ring, which can influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-difluoro-3-iodo-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the iodination of a difluoroindole precursor. The reaction conditions often involve the use of iodine or iodine monochloride in the presence of a suitable oxidizing agent. The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Difluoro-3-iodo-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5,6-Difluoro-3-iodo-1H-indole-2-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5,6-difluoro-3-iodo-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6-Difluoro-1H-indole-2-carboxylic acid
- 5-Iodo-1H-indole-2-carboxylic acid
- 6-Fluoro-3-iodo-1H-indole-2-carboxylic acid
Uniqueness
5,6-Difluoro-3-iodo-1H-indole-2-carboxylic acid is unique due to the simultaneous presence of both fluorine and iodine atoms on the indole ring. This combination can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The specific positioning of these atoms can also affect its interaction with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H4F2INO2 |
|---|---|
Poids moléculaire |
323.03 g/mol |
Nom IUPAC |
5,6-difluoro-3-iodo-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H4F2INO2/c10-4-1-3-6(2-5(4)11)13-8(7(3)12)9(14)15/h1-2,13H,(H,14,15) |
Clé InChI |
INEMBUYYJMVUJK-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1F)F)NC(=C2I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-8-(3-(Dimethylamino)acryloyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1h)-one](/img/structure/B14115841.png)
![4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride](/img/structure/B14115847.png)

![9,9'-Diphenyl-9H,9'H-[3,3'-bicarbazole]-6-carbonitrile](/img/structure/B14115860.png)
![(3S,3'S)-4,4'-(2-chloropyrido[2,3-d]pyrimidine-4,7-diyl)bis(3-methylmorpholine)](/img/structure/B14115863.png)



![3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B14115910.png)
![3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115918.png)




